molecular formula C10H12O4 B13869292 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol

5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol

Cat. No.: B13869292
M. Wt: 196.20 g/mol
InChI Key: MWOALTOTWSRGBK-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol is a substituted dihydrobenzofuran derivative characterized by a fused bicyclic structure with a hydroxyl group at position 6 and a methoxymethoxy (-OCH2OCH3) substituent at position 3. The methoxymethoxy group enhances solubility compared to non-polar substituents, while the hydroxyl group may participate in hydrogen bonding, influencing receptor interactions .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-(methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol

InChI

InChI=1S/C10H12O4/c1-12-6-14-10-4-7-2-3-13-9(7)5-8(10)11/h4-5,11H,2-3,6H2,1H3

InChI Key

MWOALTOTWSRGBK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C2C(=C1)CCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Hydroxylation: The hydroxyl group at the 6-position can be introduced via selective oxidation or hydroxylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding a simpler benzofuran derivative.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of benzofuran-6-one derivatives.

    Reduction: Formation of 2,3-dihydro-1-benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: Potential antimicrobial properties that can be explored for pharmaceutical applications.

Medicine:

    Drug Development: Used in the development of new therapeutic agents targeting specific biological pathways.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Industry:

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Pathway Modulation: Altering the activity of key signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol C10H12O4 196.20 5-OCH2OCH3, 6-OH Enhanced solubility; potential H-bond donor
6-Methoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran-5-ol C16H16O3 256.30 6-OCH3, 3-CH3, 2-Ph Antibiotic properties; undefined stereocenters
Methyl 5-chloro-1-benzofuran-2-carboxylate C10H7ClO3 214.62 5-Cl, 2-COOCH3 Antifungal/antimicrobial activity
2-(1-Hydroxy-1-methyl-ethyl)-5-iodo-2,3-dihydro-benzofuran-6-ol C11H13IO3 320.13 5-I, 2-(CH3)2COH Heavy atom effect; potential radiopharmaceutical use
5-Hydroxy-6-[methoxy(oxo)acetyl]-3-phenyl-1-benzofuran-2-olate C17H12O6 312.28 6-ester, 3-Ph, 2-oxo Chromophoric properties; pH-dependent tautomerism
Key Observations:

The methoxymethoxy group in the target compound improves solubility compared to hydrophobic phenyl or ester substituents in analogs like C16H16O3 and C17H12O6 .

Molecular Weight and Pharmacokinetics :

  • Higher molecular weight compounds (e.g., C11H13IO3 at 320.13 g/mol) may face challenges in bioavailability, whereas the target compound (196.20 g/mol) aligns more closely with Lipinski’s rule for drug-likeness .

Functional Group Interactions :

  • Hydroxyl and ester groups (e.g., in C17H12O6) enable pH-dependent behavior or chromophore formation, unlike the stable ether linkage in the methoxymethoxy group .

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